(S)-(-)-1-Benzyl-2,2-diphenylethylamine
Overview
Description
(S)-(-)-1-Benzyl-2,2-diphenylethylamine is a chiral amine compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its unique structure, which includes a benzyl group and two phenyl groups attached to an ethylamine backbone. The (S)-(-) enantiomer indicates that the compound is optically active and rotates plane-polarized light in a specific direction.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-1-Benzyl-2,2-diphenylethylamine typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method includes the reductive amination of benzylacetophenone with a chiral amine source under hydrogenation conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The use of chiral ligands and catalysts is crucial to achieve high enantiomeric purity. Additionally, continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-1-Benzyl-2,2-diphenylethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-(-)-1-Benzyl-2,2-diphenylethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-(-)-1-Benzyl-2,2-diphenylethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-(+)-1-Benzyl-2,2-diphenylethylamine: The enantiomer of the (S)-(-) form, with different optical activity.
1-Benzyl-2,2-diphenylethylamine: The racemic mixture containing both (S)-(-) and ®-(+) enantiomers.
N-Benzyl-2-phenylethylamine: A structurally similar compound with one less phenyl group.
Uniqueness
(S)-(-)-1-Benzyl-2,2-diphenylethylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to interact selectively with chiral environments makes it valuable in asymmetric synthesis and chiral recognition studies.
Properties
IUPAC Name |
(2S)-1,1,3-triphenylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N/c22-20(16-17-10-4-1-5-11-17)21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16,22H2/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRWGZYKYRRJNU-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(C2=CC=CC=C2)C3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432934 | |
Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
233772-38-8 | |
Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(-)-1-Benzyl-2,2-diphenylethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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